(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone
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Overview
Description
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone: . This compound features a benzothiazole ring system, a piperazine moiety, and an ethoxybenzofuran group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to interact withcyclooxygenase (COX) enzymes , particularly COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, thereby affecting the downstream effects of this pathway, such as inflammation and pain .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and low toxicity
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This suggests that the compound may have potential anti-inflammatory and analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazole. This intermediate is then reacted with piperazine to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with 7-ethoxybenzofuran-2-carboxylic acid chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts would be employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The ethoxybenzofuran moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The chlorine atom on the benzothiazole ring can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, and conditions may vary depending on the specific nucleophile.
Major Products Formed
Oxidation: : Formation of aldehydes or ketones from the ethoxybenzofuran moiety.
Reduction: : Formation of piperazine derivatives with different functional groups.
Substitution: : Formation of new derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: : The compound has shown promise in preclinical studies for the treatment of certain diseases, and further research is ongoing to explore its therapeutic potential.
Industry: : It can be used in the development of new materials and chemicals with unique properties.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzothiazole derivatives, piperazine-based compounds, and benzofuran derivatives
List of Similar Compounds
Benzothiazole derivatives: : Various compounds containing the benzothiazole ring system.
Piperazine-based compounds: : Compounds featuring the piperazine ring.
Benzofuran derivatives: : Compounds containing the benzofuran ring system.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(7-ethoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-28-17-5-3-4-14-12-18(29-20(14)17)21(27)25-8-10-26(11-9-25)22-24-16-7-6-15(23)13-19(16)30-22/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBBSOSJSWJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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